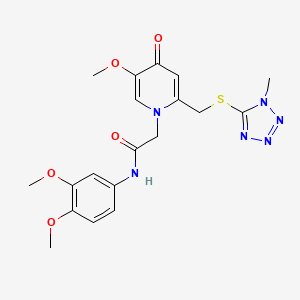
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O5S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H24N4O4S and has a molecular weight of approximately 404.49 g/mol. Its structure includes a methoxyphenyl group, a pyridine moiety, and a tetrazole ring, which may contribute to its biological activities.
Structural Formula
Antitumor Activity
Research has indicated that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, derivatives containing pyridine and tetrazole rings have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of similar compounds on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, several derivatives demonstrated IC50 values significantly lower than that of the standard drug doxorubicin. The presence of electron-donating groups like methoxy on the phenyl ring was correlated with increased activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound class. Studies have shown that certain derivatives can effectively eliminate tonic extensor phases in animal models, suggesting a promising avenue for treatment in epilepsy .
The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of specific signaling pathways related to apoptosis and cell proliferation. Molecular dynamics simulations have suggested interactions with critical proteins involved in these pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including the formation of the tetrazole ring and subsequent coupling with the methoxyphenyl group.
Experimental Procedure
A typical synthesis might follow these steps:
- Formation of Tetrazole : Reacting appropriate thiols with azides under controlled conditions.
- Coupling Reaction : The tetrazole is then coupled with an acetamide derivative using standard coupling reagents.
- Purification : The final product is purified using column chromatography.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-24-19(21-22-23-24)31-11-13-8-14(26)17(30-4)9-25(13)10-18(27)20-12-5-6-15(28-2)16(7-12)29-3/h5-9H,10-11H2,1-4H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCQGMRIBPITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














